PKG inhibitor peptide TFA

Protein Kinase G Enzyme Inhibition Selectivity Profiling

PKG inhibitor peptide TFA (DT-2) is the only commercially available substrate-competitive inhibitor that selectively blocks PKG Iα with 1,320-fold selectivity over PKA and uniquely reduces cGMP-independent basal PKG activity. Unlike cyclic nucleotide analogs that exhibit partial agonism, DT-2 enables definitive dissection of NO/cGMP signaling. Available as trifluoroacetate salt for enhanced solubility; ideal for pressurized artery assays, screening validation, and Tat-mediated translocation studies.

Molecular Formula C40H75F3N18O12
Molecular Weight 1057.1 g/mol
Cat. No. B10825543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKG inhibitor peptide TFA
Molecular FormulaC40H75F3N18O12
Molecular Weight1057.1 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C38H74N18O10.C2HF3O2/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43;3-2(4,5)1(6)7/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50);(H,6,7)/t21-,22-,23-,24-,25-,26-,27-;/m0./s1
InChIKeyBYYLDYULAYESLO-JZLSJTMMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKG Inhibitor Peptide TFA: cGMP-Dependent Protein Kinase Selectivity and Procurement Rationale


PKG inhibitor peptide TFA (commonly referred to as DT-2 or (D)-DT-2) is a trifluoroacetate salt formulation of a 22-amino acid synthetic peptide that functions as a substrate-competitive, cell-permeable inhibitor of cGMP-dependent protein kinase (PKG) [1]. It is engineered as a fusion construct consisting of a membrane translocation signal sequence derived from HIV-1 Tat protein and a high-affinity PKG-binding sequence (W45) identified through combinatorial library screening [2]. The TFA counterion is commonly employed to enhance peptide solubility and stability during purification and lyophilization, a standard practice for synthetic research peptides.

Why PKG Inhibitor Peptide TFA Cannot Be Substituted with General Kinase Inhibitors


PKG and PKA share substantial structural homology, rendering many conventional kinase inhibitors non-selective and prone to cross-inhibition [1]. Broad-spectrum ATP-competitive inhibitors lack the requisite specificity to dissect PKG-mediated signaling from PKA-dependent pathways. Furthermore, commonly used PKG inhibitors such as KT5823 demonstrate unreliable inhibition in intact cellular systems, and cyclic nucleotide analog inhibitors (e.g., Rp-8-Br-PET-cGMPS) exhibit partial agonist activity and fail to reduce basal PKG activity [2]. Consequently, experimental interpretation is confounded when generic inhibitors are substituted for PKG inhibitor peptide TFA, as the latter provides a defined, quantifiable differentiation in both potency and target engagement not found in these alternative compounds.

Quantitative Comparative Evidence for PKG Inhibitor Peptide TFA in Kinase Research


Superior Inhibitory Potency for PKG Iα Over Closest Structural Analogs

PKG inhibitor peptide TFA (DT-2) demonstrates a marked increase in potency for PKG Iα compared to its constituent peptide fragments. The full-length DT-2 peptide exhibits a Ki of 12.5 nM, representing a 64-fold improvement over the core binding sequence W45 alone (Ki = 0.8 μM) and an 88-fold improvement over the membrane translocation sequence DT-6 alone (Ki = 1.1 μM) [1]. This quantitative gain in potency is essential for achieving effective inhibition at lower working concentrations in enzymatic assays.

Protein Kinase G Enzyme Inhibition Selectivity Profiling

Quantified Selectivity Ratio Against PKA to Mitigate Cross-Kinase Interference

A primary differentiation of PKG inhibitor peptide TFA is its defined selectivity for PKG over PKA, the closest structural homolog. DT-2 demonstrates a PKA/PKG selectivity ratio of approximately 1,320-fold based on Ki(Dixon) values (Ki for PKG = 12.5 nM; Ki for PKA = 16.5 μM) [1]. This selectivity is further validated in the D-amino acid isomer (D)-DT-2, which achieves a PKA/PKG selectivity ratio of 15,000-fold (Ki for PKG = 0.8 nM; Ki for PKA = 12 μM) [2].

Kinase Selectivity cAMP-Dependent Protein Kinase Signal Transduction

Unique Functional Property: Reduction of Basal PKG Activity Not Observed with cGMP Analog Inhibitors

In head-to-head comparisons, PKG inhibitor peptide TFA (DT-2) is the only compound that reduces both cGMP-stimulated and cGMP-independent (basal) PKG activity. While all tested inhibitors (DT-2, KT5823, Rp-8-pCPT-cGMPS, Rp-8-Br-PET-cGMPS) reduced cGMP-stimulated PKG activity, only DT-2 decreased basal PKG activity [1]. In functional vessel assays, DT-2 constricted arteries beyond their starting diameters and caused constriction even without exogenous cGMP, effects not observed with any other inhibitor [2].

Vascular Pharmacology Basal Kinase Activity Mechanism of Action

Comparative Cell Permeability and Functional Efficacy Against Structural Analog DT-3

PKG inhibitor peptide TFA (DT-2) and its structural analog DT-3 both demonstrate cell permeability, but with quantifiable differences in potency. DT-2 exhibits a Ki of 12.5 nM for PKG Iα, while DT-3 has a Ki of 25 nM [1]. In functional cellular assays, DT-2 achieves inhibition of NO-induced vasodilation with an EC50 of 47 μM, with DT-3 showing comparable functional potency . Both peptides effectively translocate into intact cerebral arteries as demonstrated by fluorescein labeling [2].

Peptide Delivery Cell-Permeable Inhibitors Vascular Smooth Muscle

Validated Research Applications of PKG Inhibitor Peptide TFA Based on Quantitative Evidence


Dissecting PKG-Mediated Vasodilation from PKA Cross-Activation in Isolated Vessel Studies

Use PKG inhibitor peptide TFA (DT-2) to selectively block PKG Iα in pressurized cerebral artery preparations. The compound's 1,320-fold selectivity over PKA and its ability to reverse 8-Br-cGMP-induced dilation with comparable potency to Rp-8-Br-PET-cGMPS, while uniquely constricting arteries beyond baseline diameters, enables definitive attribution of NO/cGMP-mediated vasorelaxation to PKG-specific signaling pathways [1].

Investigating Constitutive (Basal) PKG Activity in Cellular Models

Employ PKG inhibitor peptide TFA (DT-2) in studies requiring reduction of basal, cGMP-independent PKG activity. Unlike cyclic nucleotide analog inhibitors (Rp-8-pCPT-cGMPS, Rp-8-Br-PET-cGMPS) that exhibit partial agonist activity, DT-2 is the only commercially available PKG inhibitor shown to decrease cGMP-independent PKG activity in vitro and induce constriction in resting arteries, providing a unique tool for probing tonic PKG functions [2].

High-Throughput Screening for PKG Pathway Modulators Requiring Stringent Selectivity

Utilize PKG inhibitor peptide TFA (DT-2) or its D-isomer (D)-DT-2 as a reference inhibitor in screening assays to validate PKG-dependent hits. With a Ki as low as 0.8 nM for (D)-DT-2 and selectivity ratios exceeding 15,000-fold over PKA, this compound serves as a benchmark for confirming on-target PKG inhibition and excluding false positives arising from PKA cross-reactivity [3].

Comparative Evaluation of Peptide Delivery Efficiency in Vascular Smooth Muscle

Use fluorescein-labeled PKG inhibitor peptide TFA (DT-2) or its analog DT-3 to quantify membrane translocation efficiency in arterial smooth muscle cells. Both peptides have been validated to rapidly translocate into intact cerebral arteries and inhibit NO-induced vasodilation with an EC50 of 47 μM, enabling comparative studies of Tat-based versus Antennapedia-based delivery vectors in vascular tissue [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for PKG inhibitor peptide TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.